3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde

Quantitative LC-HRMS Analytical reference standard Structure confirmation

3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde (CAS 385379-16-8) is a trisubstituted benzaldehyde derivative with a molecular formula of C12H13BrO3 and a monoisotopic mass of 284.004807 Da. The compound incorporates three chemically orthogonal reactive handles: an aldehyde for condensation and reductive amination, an aryl bromide for cross-coupling (Suzuki, Buchwald-Hartwig, Ullmann), and a 2-methylprop-2-enyl (methallyl) ether, which provides a latent, orthogonally cleavable phenol protecting group that resists premature deprotection under mildly basic or nucleophilic conditions better than the unsubstituted allyl analog.

Molecular Formula C12H13BrO3
Molecular Weight 285.137
CAS No. 385379-16-8
Cat. No. B2973525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde
CAS385379-16-8
Molecular FormulaC12H13BrO3
Molecular Weight285.137
Structural Identifiers
SMILESCC(=C)COC1=C(C=C(C=C1Br)C=O)OC
InChIInChI=1S/C12H13BrO3/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3/h4-6H,1,7H2,2-3H3
InChIKeyUZPKBTAPHSEASS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Baseline for 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde (CAS 385379-16-8)


3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde (CAS 385379-16-8) is a trisubstituted benzaldehyde derivative with a molecular formula of C12H13BrO3 and a monoisotopic mass of 284.004807 Da [1]. The compound incorporates three chemically orthogonal reactive handles: an aldehyde for condensation and reductive amination, an aryl bromide for cross-coupling (Suzuki, Buchwald-Hartwig, Ullmann), and a 2-methylprop-2-enyl (methallyl) ether, which provides a latent, orthogonally cleavable phenol protecting group that resists premature deprotection under mildly basic or nucleophilic conditions better than the unsubstituted allyl analog .

Why In-Class Benzaldehyde Building Blocks Cannot Replace 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde


Superficially similar benzaldehyde intermediates—such as 5-bromovanillin (CAS 2973-76-4), which bears a free phenolic OH at C-4, or the 4-allyloxy analog (CAS 361465-10-3), which lacks the 2-methyl branch—cannot be freely interchanged with the target compound without altering downstream synthetic pathways, analytical reference standards, or biological screening outcomes. 5-Bromovanillin introduces an additional hydrogen-bond donor, complicating Pd-catalyzed cross-couplings that require anhydrous conditions, while the 4-allyloxy analog is susceptible to premature olefin isomerization and oxidative cleavage under conditions where the methallyl ether remains intact . The exact-mass increment of 14.0156 Da between the methallyl and allyl variants further precludes interchangeable use in quantitative mass spectrometry workflows that rely on high-resolution extracted ion chromatograms [1].

Quantitative Differentiation Evidence for 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde vs. Closest Analogs


Monoisotopic Exact Mass Differentiates Methallyl from Allyl Congener by 14.0156 Da

The target compound exhibits a monoisotopic exact mass of 284.004807 Da (C12H13BrO3), which is exactly 14.015646 Da heavier than the 4-allyloxy congener (CAS 361465-10-3) at 269.989161 Da (C11H11BrO3) [1]. This mass difference, equivalent to one CH2 group, is unambiguously resolved by time-of-flight or Orbitrap HRMS instruments operating at resolving power ≥ 30,000 (FWHM).

Quantitative LC-HRMS Analytical reference standard Structure confirmation

GC-EI Mass Spectral Fingerprint Provides Exclusive Identity Confirmation

The compound possesses a unique electron-ionization (EI) mass spectrum captured in the Wiley Registry of Mass Spectral Data 2023 and KnowItAll Mass Spectral Library [1]. The 4-allyloxy congener (CAS 361465-10-3) has a distinct EI spectrum representing a different base peak, molecular ion (m/z 270 vs. 284), and fragment pattern, as recorded in a separate Wiley library entry [2]. Automated library searches can therefore discriminate these two compounds with a match factor > 900 (on a 0–999 scale) when both are present in the library.

GC-MS identity testing Spectral library matching Quality control

Multi-Target HTS Profiling Demonstrates a Defined Bioactivity Footprint Absent in Non-Screened Analogs

The compound has been tested in at least three distinct high-throughput screening assays at The Scripps Research Institute Molecular Screening Center: (i) a cell-based primary assay to identify activators of GPR151, (ii) an AlphaScreen-based assay for FBW7 activators, and (iii) an AlphaScreen-based assay for MITF inhibitors . In contrast, no public HTS records exist for the 4-allyloxy congener (CAS 361465-10-3) in the same assay panels. The existence of these screening records provides a verified biological-activity profile that informs selection for medicinal chemistry campaigns targeting G protein-coupled receptors, E3 ubiquitin ligase pathways, or transcription-factor modulation.

High-throughput screening GPCR assay Bromodomain assay Chemical biology

Molecular Weight Differential Drives Chromatographic Separation from the Allyl Analog in Reversed-Phase HPLC

The standard molecular weight of the target compound is 285.13 g/mol, compared with 271.11 g/mol for the 4-allyloxy analog . This 14.02 g/mol difference translates to a longer retention time under standard reversed-phase gradient conditions (C18 column, water/acetonitrile + 0.1% formic acid) of approximately 0.5–1.5 min for the methallyl derivative relative to the allyl derivative, assuming otherwise identical substitution. The consistent retention-time shift permits simple HPLC-UV discrimination for incoming raw-material identity testing.

HPLC method development Purity analysis Process analytical technology

Procurement-Driven Application Scenarios for 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde


Medicinal Chemistry Hit Validation and SAR Expansion

The documented HTS profile (GPR151 activator, FBW7 activator, MITF inhibitor) designates this compound as a validated starting point for hit-to-lead campaigns. Procurement for follow-up SAR libraries is justified because the compound has passed the Scripps Molecular Screening Center's quality gates. Any substitute bearing a free phenol or a different O-alkenyl group would alter the biological fingerprint or require re-synthesis, delaying the SAR cycle.

Quantitative Mass Spectrometry Method Development and Calibration

The monoisotopic exact mass of 284.004807 Da [1] provides a well-defined HRMS target for developing selected-ion monitoring (SIM) or parallel reaction monitoring (PRM) methods in pharmacokinetic or environmental analysis. The 14.0156 Da offset from the allyl congener prevents cross-interference, making the compound a suitable internal standard when the allyl derivative is an analyte or vice versa.

HPLC System Suitability Testing and Incoming Raw-Material Identity Check

The molecular-weight differential of 14.02 g/mol relative to the 4-allyloxy analog translates to a consistent retention-time shift under standard reversed-phase conditions. Quality-control laboratories can exploit this shift to confirm the identity of the methallyl building block at receipt using a simple HPLC-UV protocol, without MS detection.

Fragment-Based Drug Design (FBDD) Libraries

With a molecular weight of 285.13 Da, zero hydrogen-bond donors, and three hydrogen-bond acceptors , the compound complies with the 'Rule of Three' guidelines for fragment libraries (MW ≤ 300, HBD ≤ 3, HBA ≤ 3). Its three orthogonal reactive handles—aldehyde, aryl bromide, and methallyl ether—enable rapid, divergent diversification, an advantage over the simpler 5-bromovanillin scaffold that possesses an additional H-bond donor that can complicate fragment elaboration.

Quote Request

Request a Quote for 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.